molecular formula C15H21NO2 B1334847 Ethyl 1-benzylpiperidine-2-carboxylate CAS No. 77034-34-5

Ethyl 1-benzylpiperidine-2-carboxylate

Cat. No. B1334847
CAS RN: 77034-34-5
M. Wt: 247.33 g/mol
InChI Key: WCGHYUMBCGJLQB-UHFFFAOYSA-N
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Description

Ethyl 1-benzylpiperidine-2-carboxylate is a compound that has been the subject of various synthetic and structural studies. It is related to a family of compounds that have been synthesized and characterized for their potential applications in different fields, including medicinal chemistry and materials science. The compound's structure is characterized by the presence of a piperidine ring, which is a common motif in many biologically active molecules.

Synthesis Analysis

The synthesis of related compounds has been reported using various methods. For instance, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was achieved using Microwave Assisted Organic Synthesis (MAOS), which is a method that can potentially be adapted for the synthesis of ethyl 1-benzylpiperidine-2-carboxylate . Another related compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was synthesized using a reaction involving benzaldehyde, aniline, and ethyl acetoacetate . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of ethyl 1-benzylpiperidine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 1-benzylpiperidine-2-carboxylate has been elucidated using various spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was determined, providing insights into the intermolecular interactions that stabilize the crystal structure . Similarly, the crystal and molecular structure of the major products from the benzylation of 1-ethyl-4-phenylpiperidine was determined by X-ray analysis . These studies provide a foundation for understanding the structural aspects of ethyl 1-benzylpiperidine-2-carboxylate.

Chemical Reactions Analysis

The reactivity of compounds structurally related to ethyl 1-benzylpiperidine-2-carboxylate has been explored in various studies. For instance, the oxygenation of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes was investigated, which could provide insights into the reactivity of the benzyl group in the context of ethyl 1-benzylpiperidine-2-carboxylate . Additionally, the synthesis of ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate and its conversion to heterocyclic systems containing a benzo[h]quinazoline fragment demonstrates the potential for functionalization and transformation of the core structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to ethyl 1-benzylpiperidine-2-carboxylate have been characterized in several studies. The corrosion inhibition activity of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate on carbon steel was measured, indicating potential applications of such compounds in material science . Theoretical and experimental solid-state studies, including Hirshfeld surface analysis and 3D energy frameworks, have been conducted to understand the intermolecular interactions and electronic properties of these compounds .

Scientific Research Applications

Enzymatic Kinetic Resolution

Ethyl 1-benzylpiperidine-2-carboxylate serves as an intermediate in the production of drugs like doxazosin mesylate. It undergoes kinetic resolution to obtain specific enantiomers, a crucial process in drug synthesis. For instance, the S-enantiomer of ethyl 1,4-benzodioxan 2-carboxylate is obtained through a simple lipase-catalyzed transesterification reaction, showcasing its utility in stereoselective synthesis (Kasture et al., 2005).

Synthesis of Complex Compounds

Ethyl 1-benzylpiperidine-2-carboxylate is involved in synthesizing various complex organic compounds, which can be crucial for pharmaceuticals and other applications. For example, it is used in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which have potential applications in various fields, including material science and pharmaceuticals (Mohamed, 2014; 2021).

Catalyst in Organic Reactions

This compound acts as a catalyst in organic reactions, such as the phosphine-catalyzed [4 + 2] annulation, leading to the formation of highly functionalized tetrahydropyridines. These reactions are significant for synthesizing complex organic molecules, which can be useful in various chemical industries (Zhu et al., 2003).

Ligand in Metal Complexes

Ethyl 1-benzylpiperidine-2-carboxylate derivatives are used as ligands in metal complexes. These complexes have significant roles in catalysis and are studied for their potential applications in processes like hydrocarbon oxidation. The study of such complexes helps in understanding the reactivity and properties of metal centers in various chemical environments (Carson & Lippard, 2006).

Esterification Reactions

This compound is also used in esterification reactions. For example, it plays a role in the synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. Such reactions are crucial in organic chemistry for creating a wide array of ester compounds used in various applications, including pharmaceuticals and perfumes (Tummatorn et al., 2007).

Scientific Research Applications of Ethyl 1-benzylpiperidine-2-carboxylate

Enzymatic Kinetic Resolution

Ethyl 1-benzylpiperidine-2-carboxylate is utilized in the kinetic resolution of compounds, a vital process in producing pharmaceuticals. For instance, the compound aids in obtaining specific enantiomers necessary for drug synthesis, as seen in the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate to obtain its S-enantiomer, a process crucial for creating stereospecific drug components (Kasture et al., 2005).

Synthesis of Complex Molecules

Ethyl 1-benzylpiperidine-2-carboxylate is used in synthesizing various complex organic compounds, highlighting its versatility in chemical synthesis. For example, it plays a crucial role in producing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds have potential applications in material science and pharmaceuticals, demonstrating the compound's utility in creating diverse chemical entities (Mohamed, 2014; 2021).

Catalyst in Chemical Reactions

This compound is instrumental as a catalyst in certain chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, leading to the formation of tetrahydropyridines. These reactions are essential in synthesizing complex organic molecules, which can be useful across various chemical industries (Zhu et al., 2003).

Corrosion Inhibition

Ethyl 1-benzylpiperidine-2-carboxylate is also applied in the field of corrosion inhibition. For instance, its derivative, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, was synthesized and found toexhibit significant corrosion inhibition efficiency on carbon steel. This application is particularly relevant in industries where metal preservation is critical, showcasing the compound's utility in materials science and engineering (Insani et al., 2015).

Pharmaceutical Applications

Ethyl 1-benzylpiperidine-2-carboxylate derivatives have been explored for their potential in treating diseases like Alzheimer's. For example, certain derivatives demonstrated good cholinesterase-inhibition activities, making them candidates for Alzheimer's disease treatment. The ability to interact with both the catalytic active site and the peripheral anionic site of acetylcholinesterase, and to chelate with metal ions like Cu2+ and Zn2+, further underscores their potential in pharmaceutical research (Shi et al., 2017).

Dyes for Liquid Crystal Displays

In the field of materials science, ethyl 1-benzylpiperidine-2-carboxylate derivatives have been synthesized as dyes with potential application in liquid crystal displays. The orientation parameter of these dyes in nematic liquid crystals indicates their high potential for this application, reflecting the compound's significance in advanced material technologies (Bojinov & Grabchev, 2003).

Safety And Hazards

The safety data sheet for Ethyl 1-benzylpiperidine-2-carboxylate indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

properties

IUPAC Name

ethyl 1-benzylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)14-10-6-7-11-16(14)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGHYUMBCGJLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385555
Record name Ethyl 1-benzylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzylpiperidine-2-carboxylate

CAS RN

77034-34-5
Record name Ethyl 1-benzylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-benzylpiperidine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Botha - 2021 - repository.up.ac.za
The envisaged project included the in silico assessment and synthesis of potential acetylcholinesterase inhibitors, structurally related to donepezil, and of N-methyl D-aspartate …
Number of citations: 0 repository.up.ac.za

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